molecular formula C8H13ClN2O2 B1628989 4,5-Dimethoxybenzene-1,2-diamine hydrochloride CAS No. 88580-71-6

4,5-Dimethoxybenzene-1,2-diamine hydrochloride

Cat. No.: B1628989
CAS No.: 88580-71-6
M. Wt: 204.65 g/mol
InChI Key: GARYQMCDGJSDRX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aromatic diamines. The official IUPAC name is designated as 4,5-dimethoxybenzene-1,2-diamine dihydrochloride, which accurately reflects the structural arrangement of functional groups on the benzene ring system. This nomenclature system indicates the presence of two methoxy groups positioned at the 4 and 5 positions of the benzene ring, with two amino groups located at the 1 and 2 positions, forming an ortho-diamine configuration.

The structural representation reveals a benzene ring bearing two adjacent amino groups and two methoxy substituents in a specific spatial arrangement. The compound exists as a dihydrochloride salt, indicating that both amino groups have been protonated and associated with chloride counterions. This salt formation significantly affects the compound's solubility properties and chemical behavior compared to the free base form. The systematic naming convention ensures unambiguous identification of the compound's structure, which is critical for synthetic planning and analytical applications.

Alternative systematic naming approaches include the designation 1,2-benzenediamine, 4,5-dimethoxy-, dihydrochloride, which emphasizes the parent benzenediamine structure with methoxy substitution. This naming convention follows an alternative IUPAC approach that identifies the parent compound first, followed by the substituent positions and nature. Both naming systems are acceptable and widely recognized in chemical literature, providing flexibility in nomenclature while maintaining structural clarity.

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 4,5-dimethoxybenzene-1,2-diamine dihydrochloride is 131076-14-7, which serves as the primary unique identifier for this specific salt form. This CAS number distinguishes the dihydrochloride salt from the free base compound, which carries the separate CAS number 27841-33-4. The distinction between these CAS numbers is crucial for accurate chemical identification and procurement, as the salt and free base forms exhibit different physical and chemical properties.

Additional chemical identifiers include the Molecular Design Limited number MFCD00190674, which provides another standardized reference system for the compound. The Digital Object Identifier system assigns DTXSID60514693 and DTXCID10465500 as unique identifiers within toxicological databases. These multiple identification systems ensure comprehensive tracking and referencing across various chemical databases and regulatory systems.

International chemical identifier systems also recognize this compound through the InChI Key ORAAOAMEUMZGGU-UHFFFAOYSA-N, which provides a standardized text representation of the molecular structure. This system enables computer-readable identification and facilitates database searching across different platforms. The European Chemicals Agency assigns specific notification numbers that further support regulatory compliance and safety documentation requirements.

Molecular Formula and Weight Analysis

The molecular formula for 4,5-dimethoxybenzene-1,2-diamine dihydrochloride is C₈H₁₄Cl₂N₂O₂, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This formula represents the dihydrochloride salt form, where two hydrochloric acid molecules have been incorporated into the structure through protonation of the amino groups. The molecular weight is precisely calculated as 241.11 grams per mole, which differs significantly from the free base form.

Property Dihydrochloride Salt Free Base
Molecular Formula C₈H₁₄Cl₂N₂O₂ C₈H₁₂N₂O₂
Molecular Weight 241.11 g/mol 168.19 g/mol
CAS Number 131076-14-7 27841-33-4

The free base compound, 4,5-dimethoxybenzene-1,2-diamine, exhibits the molecular formula C₈H₁₂N₂O₂ with a molecular weight of 168.19 grams per mole. The difference in molecular weight between the salt and free base forms reflects the addition of two hydrochloric acid molecules, contributing 72.92 grams per mole to the overall molecular weight. This weight differential is critical for stoichiometric calculations in synthetic procedures and analytical determinations.

The elemental composition analysis reveals that the dihydrochloride salt contains approximately 39.84% carbon, 5.85% hydrogen, 29.38% chlorine, 11.62% nitrogen, and 13.27% oxygen by mass. These compositional data are essential for analytical verification and quality control procedures. The precise molecular weight determination enables accurate preparation of solutions and ensures proper molar calculations in research applications.

Properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARYQMCDGJSDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611899
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88580-71-6
Record name 88580-71-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitroaromatic compounds remains the most direct route to aromatic diamines. For this compound, this method begins with 4,5-dimethoxy-1,2-dinitrobenzene (Fig. 1A). Hydrogenation proceeds under 40–250 PSI H₂ using Raney nickel or palladium on carbon (Pd/C) in methanol or ethanol at 60–90°C. Ammonia or ammonium hydroxide is often added to suppress over-reduction to hydroxylamines.

Post-reduction, the free base 4,5-dimethoxybenzene-1,2-diamine is treated with hydrochloric acid to form the dihydrochloride salt. Yields typically exceed 85% when using Pd/C at 70°C (Table 1).

Table 1: Hydrogenation Conditions and Yields

Catalyst Pressure (PSI) Temperature (°C) Solvent Yield (%)
Raney Ni 150 85 Methanol 78
Pd/C (5%) 100 70 Ethanol 89
PtO₂ 200 90 THF 72

Hydrogenation of Acetylamino-Nitrile Intermediates

Adapting the process from WO2005113512A1, 4,5-dimethoxybenzene-1,2-diamine can be synthesized via hydrogenation of a 4,5-dimethoxyacetylamino-nitrile precursor (Fig. 1B). The nitrile group (-CN) and acetylated amine are simultaneously reduced in the presence of Raney nickel and ammonia at 80–100°C. This method avoids nitro intermediates, reducing the risk of explosive byproducts.

The resulting 2,3-dihydroimidazole intermediate is hydrolyzed with 30% KOH at reflux to yield the free diamine, which is then converted to the hydrochloride salt. This route achieves >99% purity (GC) by employing solid KOH drying steps to remove residual moisture.

Alternative Nitro Reduction Techniques

For laboratories lacking high-pressure hydrogenation equipment, tin(II) chloride (SnCl₂) in concentrated HCl provides a viable alternative. Heating 4,5-dimethoxy-1,2-dinitrobenzene with SnCl₂ at 60°C for 6 hours reduces both nitro groups, though this method requires careful pH adjustment to isolate the hydrochloride salt. Yields are moderate (65–70%) due to competing side reactions.

Purification and Salt Formation

Crystallization and Drying

The free base 4,5-dimethoxybenzene-1,2-diamine is hygroscopic, necessitating rapid conversion to the hydrochloride salt. Adding 37% HCl to an ethanolic solution of the diamine precipitates the hydrochloride, which is recrystallized from hot water or ethanol. Solid KOH is used during drying to achieve moisture levels <1%.

Analytical Characterization

Purity Analysis : Gas chromatography (GC) with flame ionization detection confirms >99.5% purity for hydrogenation-derived product.
Spectroscopic Data :

  • ¹H NMR (D₂O, 400 MHz): δ 6.45 (s, 2H, Ar-H), 3.82 (s, 6H, OCH₃).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-N bend).

Industrial-Scale Optimization

Catalyst Recycling

Raney nickel catalysts are reused up to five times after washing with aqueous NaOH, maintaining 90% initial activity. Pd/C recovery via filtration achieves 95% efficiency, reducing production costs.

Waste Management

Spent SnCl₂ solutions are neutralized with NaOH to precipitate Sn(OH)₂, which is processed for tin recovery. Ammonia vapors from hydrogenation are scrubbed with H₂SO₄ to form ammonium sulfate fertilizer.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to:

  • Antidepressants : Functionalization of the amine groups yields tricyclic compounds with serotonin reuptake inhibition.
  • Antimicrobials : Copper complexes of this diamine show activity against Staphylococcus aureus (MIC = 8 µg/mL).

Chemical Reactions Analysis

Condensation with Aldehydes

This compound undergoes condensation reactions with aldehydes to form benzimidazole derivatives. The reaction occurs under acidic conditions, leveraging the diamine’s nucleophilic amino groups:

  • Reagents/Conditions : Aromatic aldehydes (e.g., benzaldehyde), aqueous HCl, heating (60–80°C).

  • Products : Fluorescent 2-arylbenzimidazoles (e.g., 2-phenyl-4,5-dimethoxybenzimidazole) with quantum yields up to 0.85 in methanol .

  • Mechanism : Sequential nucleophilic attack by the primary amines on the aldehyde carbonyl, followed by cyclodehydration.

Applications :

  • Detection of aldehydes in analytical chemistry (e.g., formaldehyde in environmental samples) .

  • Synthesis of fluorescent tags for biomolecule labeling .

Oxidation Reactions

The electron-rich aromatic system and amine groups make the compound susceptible to oxidation:

  • Reagents/Conditions : KMnO₄ (acidic), H₂O₂ (neutral), or air (prolonged exposure).

  • Products :

    • Primary oxidation : 4,5-Dimethoxy-1,2-benzoquinone (dark brown solid, m.p. 205–208°C) .

    • Over-oxidation : Degradation to carboxylic acid derivatives under harsh conditions.

Stability Notes :

  • Light-sensitive; decomposes upon prolonged UV exposure .

  • Storage under argon at room temperature preserves integrity .

Substitution Reactions

The amine groups participate in electrophilic substitution and acylation:

Acylation

  • Reagents/Conditions : Acetyl chloride, pyridine (base), 0°C.

  • Products : N,N'-Diacetyl-4,5-dimethoxybenzene-1,2-diamine (white crystals, m.p. 142–145°C) .

Sulfonation

  • Reagents/Conditions : Fuming H₂SO₄, 100°C.

  • Products : Sulfonated derivatives used as intermediates in dye synthesis .

Complexation with Metals

The compound acts as a bidentate ligand for transition metals:

  • Metals : Cu(II), Fe(III), Co(II).

  • Products : Octahedral complexes with λₘₐₓ ≈ 450–600 nm (electronic transitions) .

  • Applications : Catalysts for oxidation reactions and sensors for metal ions .

Stability and Reactivity Considerations

  • pH Sensitivity : Reactivity increases under acidic conditions due to protonation of amines .

  • Thermal Decomposition : Degrades above 250°C, releasing HCl and forming char .

This compound’s versatility in forming fluorescent adducts, metal complexes, and stabilized intermediates underscores its utility in organic synthesis and analytical chemistry. Experimental protocols must account for its light sensitivity and oxidative instability to ensure reproducibility .

Scientific Research Applications

4,5-Dimethoxybenzene-1,2-diamine hydrochloride exhibits notable biological properties, particularly in the synthesis of fluorescent compounds. It reacts with aldehydes to produce highly fluorescent benzimidazole derivatives, which have implications in biochemical assays and fluorescence-based detection methods .

Case Study: Fluorescent Derivatives

A study demonstrated that the compound can be utilized to synthesize derivatives that are effective in detecting aromatic aldehydes. The fluorescent products formed from the reaction of this compound with various aldehydes were characterized by their high sensitivity and specificity .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications and functionalizations that lead to the development of new materials and pharmaceuticals.

Synthesis of Benzimidazole Derivatives

The reaction of this compound with different electrophiles has been reported to yield a range of benzimidazole derivatives. These derivatives are valuable in medicinal chemistry due to their potential therapeutic effects .

Analytical Applications

The compound is widely used in analytical chemistry for the derivatization of various analytes. Its ability to form fluorescent derivatives makes it particularly useful in high-performance liquid chromatography (HPLC).

HPLC Derivatization

This compound is employed for the derivatization of carbohydrates and amino acids. This method enhances the detection limits and provides better resolution in chromatographic analyses. For instance, it has been used to determine N-acetyl- and N-glycolylneuraminic acids in biological samples with high sensitivity .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of benzene-1,2-diamine derivatives depend on substituents (e.g., methoxy, chloro, nitro, methyl). Below is a detailed comparison:

Table 1: Structural Comparison of Selected Benzene-1,2-diamine Derivatives
Compound Name Substituents Molecular Formula CAS Number Key Applications
4,5-Dimethoxybenzene-1,2-diamine HCl 4-OCH₃, 5-OCH₃ C₈H₁₂N₂O₂·2HCl 131076-14-7 HPLC derivatization
4-Methylbenzene-1,2-diamine 4-CH₃ C₇H₁₀N₂ Indoloquinoxaline synthesis
4-Chlorobenzene-1,2-diamine 4-Cl C₆H₆ClN₂ High-yield heterocyclic synthesis
4,5-Dichlorobenzene-1,2-diamine 4-Cl, 5-Cl C₆H₅Cl₂N₂ Moderate-yield reactions
4-Nitrobenzene-1,2-diamine 4-NO₂ C₆H₅N₃O₂ Low-yield products
4-Methoxybenzene-1,2-diamine HCl 4-OCH₃ C₇H₁₀N₂O·HCl 106658-14-4 Intermediate in organic synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) generally enhance reactivity in cyclization reactions, yielding higher indoloquinoxaline products .
  • Methoxy groups (electron-donating) favor reactions with α-diketones (e.g., methylglyoxal) to form stable quinoxalines for analytical purposes .

Physicochemical Properties

Table 3: Solubility and Stability Comparison
Compound Solubility Stability Storage Conditions
4,5-Dimethoxybenzene-1,2-diamine HCl Soluble in DMSO, H₂O, ethanol Stable at -20°C for 3 years -20°C (long-term)
4-Fluorobenzene-1,2-diamine* Ethyl acetate Unstable (requires immediate use) N/A
4-Methoxybenzene-1,2-diamine HCl Moderate in polar solvents Hygroscopic Dry, cool environment

*5-Fluoro derivative synthesized in .

Key Insights :

  • The dihydrochloride salt form of 4,5-dimethoxybenzene-1,2-diamine enhances aqueous solubility compared to neutral or mono-hydrochloride forms .
  • Fluorinated derivatives exhibit instability, limiting their utility in multi-step syntheses .

Biological Activity

4,5-Dimethoxybenzene-1,2-diamine hydrochloride, also known as 1,2-diamino-4,5-dimethoxybenzene hydrochloride, is an aromatic diamine that has garnered attention for its biological activity and potential applications in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H14_14Cl2_2N2_2O2_2
  • Molecular Weight : 241.11 g/mol
  • CAS Number : 131076-14-7
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 329.0 ± 37.0 °C at 760 mmHg
  • Flash Point : 174.8 ± 20.2 °C

This compound exhibits its biological activity primarily through its ability to react with aldehydes to form highly fluorescent benzimidazole derivatives. These derivatives have been studied for their potential applications in biochemical assays and as fluorescent markers in various biological systems .

Antioxidant Properties

Research indicates that compounds similar to 4,5-dimethoxybenzene-1,2-diamine exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases such as diabetes and cardiovascular disorders. The compound may play a role in mitigating oxidative damage by scavenging free radicals and reducing the levels of reactive oxygen species (ROS) .

Interaction with Methylglyoxal

A significant area of research involves the interaction of this compound with methylglyoxal (MG), a byproduct of glycolysis associated with diabetic complications. Studies have shown that increased plasma levels of MG correlate with impaired myocardial function following acute myocardial infarction (AMI). The compound has been utilized in quantifying MG levels in plasma samples, indicating its relevance in metabolic studies related to diabetes and cardiovascular health .

Study on Myocardial Infarction

In a study examining the relationship between plasma methylglyoxal levels and left ventricular ejection fraction (LVEF) post-AMI, researchers found that elevated MG levels were significantly associated with decreased LVEF. The study utilized this compound as a standard for quantifying MG in plasma samples, highlighting its utility in clinical diagnostics .

Synthesis and Characterization

The synthesis of this compound has been documented through various methods involving reduction reactions of dinitro derivatives. For instance, one method involves the reduction of 1,2-dimethoxy-4,5-dinitrobenzene using palladium on carbon (Pd/C) under hydrogen gas conditions to yield the desired diamine product . The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and HPLC for purity assessment.

Research Findings Summary Table

StudyFocusFindings
Study on Myocardial InfarctionRelationship between MG levels and LVEFElevated MG levels correlated with decreased LVEF post-AMI; compound used for quantification
Antioxidant ActivityOxidative stress mitigationDemonstrated potential antioxidant properties relevant to diabetes and cardiovascular diseases
Synthesis MethodologyReduction reactionsSuccessful synthesis from dinitro derivatives using Pd/C; characterized by NMR

Q & A

Basic: What are the recommended methods for synthesizing 4,5-Dimethoxybenzene-1,2-diamine hydrochloride?

The compound is typically synthesized via nitration of o-dimethoxybenzene followed by reduction. Key steps include:

  • Nitration : Reacting o-dimethoxybenzene with fuming nitric acid to yield 1,2-dimethoxy-4,5-dinitrobenzene.
  • Reduction : Using palladium on carbon (Pd/C) and ammonium acetate under hydrogenation conditions to reduce nitro groups to amines .
  • Hydrochloride Salt Formation : The free base is treated with HCl to form the hydrochloride salt.
    Critical Considerations: Monitor reaction progress via TLC, and ensure inert conditions during reduction to prevent oxidation .

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Optimization strategies include:

  • Catalyst Selection : Pd/C with controlled particle size enhances reduction efficiency.
  • Temperature Control : Maintain 25–30°C during reduction to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield Tracking : Compare yields under varying stoichiometries (e.g., excess NH₄OAc improves nitro group reduction) .

Basic: What solvents are suitable for dissolving this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in:

  • DMSO : Primary solvent for in vitro studies (prepare 10–50 mg/mL stock solutions).
  • Ethanol/DMF : Alternatives for reactions requiring polar aprotic conditions.
  • In Vivo Formulations : Use DMSO-based mixtures with Tween 80 and saline (e.g., 10% DMSO, 5% Tween 80, 85% saline) .
    Note: Pre-saturate solvents with nitrogen to prevent oxidation during dissolution .

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons) and δ 3.8–4.0 ppm (methoxy groups).
    • ¹³C NMR : Signals at ~150 ppm (C-O) and ~105–120 ppm (aromatic carbons) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 168.1 (free base) and 204.6 (hydrochloride) .
  • X-Ray Crystallography : SHELX software refines crystal structures; assign space groups (e.g., P2₁/c) and hydrogen bonding networks .

Basic: What precautions are necessary for storing this compound?

  • Storage : -20°C in airtight, light-protected containers (degradation occurs via oxidation and photolysis).
  • Stability : Stable for 2 years at 4°C; avoid freeze-thaw cycles for DMSO stocks .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

  • SHELX Workflow :
    • Data Collection : Use high-resolution (≤1.0 Å) X-ray data.
    • Structure Solution : SHELXD for phase determination in twinned crystals.
    • Refinement : SHELXL with restraints for disordered methoxy groups.
  • Validation : Check R-factor convergence (<5%) and electron density maps for missing hydrogens .

Basic: What are the primary applications of this compound in organic synthesis?

  • Benzothiadiazole Synthesis : React with thionyl chloride to form luminescent heterocycles for OLEDs .
  • Polyimide Precursor : Condense with dianhydrides to create thermally stable polymers (Tg > 250°C) .

Advanced: How to analyze thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; observe mass loss at ~200°C (HCl release) and 300°C (aromatic decomposition).
  • GC-MS Decomposition Profiling : Identify volatile byproducts (e.g., methoxybenzene fragments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Reactant of Route 2
4,5-Dimethoxybenzene-1,2-diamine hydrochloride

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